Hypoglycemic Activity vs. Cyclohexyl Analog in Rats
In a foundational study evaluating 1,3,4-oxadiazoles for oral hypoglycemic activity, 5-cyclopropyl-1,3,4-oxadiazol-2-amine was tested alongside 5-cyclohexyl-2-(p-toluenesulfonamido)-1,3,4-oxadiazole. All compounds were administered as a single oral dose in rats [1]. The paper explicitly reports that most derivatives exhibited some degree of hypoglycemic activity, but the cyclohexyl analog was identified as 'fairly potent'. This positions the cyclopropyl analog as a structurally distinct lead with a different potency and metabolic profile, warranting selection when cyclopropyl-specific SAR is under investigation.
| Evidence Dimension | Oral hypoglycemic activity (qualitative) |
|---|---|
| Target Compound Data | Active; induced hypoglycemia in rats |
| Comparator Or Baseline | 5-Cyclohexyl-2-(p-toluenesulfonamido)-1,3,4-oxadiazole: 'fairly potent' in rats and dogs |
| Quantified Difference | Not directly quantified in abstract; both active, cyclohexyl analog noted as fairly potent |
| Conditions | Single oral dose in rats (O'Neal et al., 1962) |
Why This Matters
This is the primary evidence establishing the compound's in vivo hypoglycemic potential, which is absent for the 1,2,4-isomer and distinguishes it from non-cyclopropyl analogs in the same oxadiazole class.
- [1] O'Neal JB, Rosen H, Russell PB, Adams AC, Blumenthal A. Potential Hypoglycemic Agents: 1,3,4-Oxadiazoles and Related Compounds. Journal of Medicinal and Pharmaceutical Chemistry. 1962; 91: 617-626. DOI: 10.1021/jm01238a019. View Source
